Ihydro-1H-isoindole-5-carboxylate

Description

2,3-Dihydro-1H-isoindole-5-carboxylic acid methyl ester hydrochloride (CAS RN: 127168-93-8) is a partially saturated isoindole derivative with a methyl ester group at the 5-position and a hydrochloride salt. Its molecular formula is C10H11NO2·ClH (molecular mass: 213.66). The compound is also known as 5-(Methoxycarbonyl)isoindoline hydrochloride and is characterized by a bicyclic structure where the isoindole ring is partially hydrogenated, reducing aromaticity compared to indole analogs .

Properties

Molecular Formula |

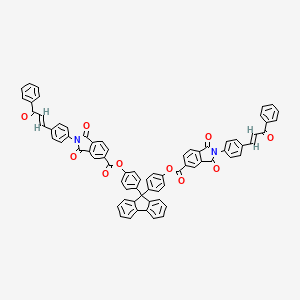

C73H44N2O10 |

|---|---|

Molecular Weight |

1109.1 g/mol |

IUPAC Name |

[4-[9-[4-[1,3-dioxo-2-[4-[(E)-3-oxo-3-phenylprop-1-enyl]phenyl]isoindole-5-carbonyl]oxyphenyl]fluoren-9-yl]phenyl] 1,3-dioxo-2-[4-[(E)-3-oxo-3-phenylprop-1-enyl]phenyl]isoindole-5-carboxylate |

InChI |

InChI=1S/C73H44N2O10/c76-65(47-11-3-1-4-12-47)41-23-45-19-31-53(32-20-45)74-67(78)59-39-25-49(43-61(59)69(74)80)71(82)84-55-35-27-51(28-36-55)73(63-17-9-7-15-57(63)58-16-8-10-18-64(58)73)52-29-37-56(38-30-52)85-72(83)50-26-40-60-62(44-50)70(81)75(68(60)79)54-33-21-46(22-34-54)24-42-66(77)48-13-5-2-6-14-48/h1-44H/b41-23+,42-24+ |

InChI Key |

JTFUGHYOQVYQRZ-WAJJMWJGSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)C(=O)/C=C/C2=CC=C(C=C2)N3C(=O)C4=C(C3=O)C=CC(=C4)C(=O)OC5=CC=C(C=C5)C6(C7=CC=CC=C7C8=CC=CC=C68)C9=CC=C(C=C9)OC(=O)C1=CC2=C(C(=O)N(C2=O)C2=CC=C(C=C2)/C=C/C(=O)C2=CC=CC=C2)C=C1 |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C=CC2=CC=C(C=C2)N3C(=O)C4=C(C3=O)C=C(C=C4)C(=O)OC5=CC=C(C=C5)C6(C7=CC=CC=C7C8=CC=CC=C86)C9=CC=C(C=C9)OC(=O)C1=CC2=C(C=C1)C(=O)N(C2=O)C1=CC=C(C=C1)C=CC(=O)C1=CC=CC=C1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of indole derivatives, including Ihydro-1H-isoindole-5-carboxylate, often involves the Fischer indole synthesis. This method typically uses cyclohexanone and phenylhydrazine hydrochloride under acidic conditions, such as methanesulfonic acid, to yield the desired indole compound . The reaction is carried out under reflux in methanol, providing good yields of the product.

Industrial Production Methods

Industrial production of indole derivatives can involve biotechnological approaches, such as the use of microbial cell factories to convert precursors like glucose or tryptophan into indole derivatives. This method is advantageous due to its sustainability and potential for large-scale production .

Chemical Reactions Analysis

Types of Reactions

Ihydro-1H-isoindole-5-carboxylate can undergo various chemical reactions, including:

Oxidation: Indoles can be oxidized to form quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert indoles to indolines or other reduced forms.

Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

Common Reagents and Conditions

Common reagents used in these reactions include titanium(III) chloride for reductive amination, and various halogenating agents for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, halogenation can yield halogenated indoles, while oxidation can produce quinones .

Scientific Research Applications

Ihydro-1H-isoindole-5-carboxylate and its derivatives have a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Ihydro-1H-isoindole-5-carboxylate involves its interaction with various molecular targets and pathways. Indole derivatives can bind to multiple receptors, influencing biological processes such as cell signaling and gene expression . The specific pathways involved depend on the structure of the derivative and its target.

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogs

Indole Carboxylic Acid Derivatives

highlights indole-5-carboxylic acid (mp 208–210°C) and indole-6-carboxylic acid (mp 256–259°C), which share a carboxylic acid substituent but differ in substitution position and aromaticity. Key differences include:

- Aromatic vs.

- Functional groups : The methyl ester in the target compound may enhance lipophilicity relative to free carboxylic acids, while the hydrochloride salt improves aqueous solubility .

Table 1: Physical Properties of Indole/Isoindole Derivatives

| Compound | Core Structure | Substituent | Melting Point (°C) | Key Feature |

|---|---|---|---|---|

| 2,3-Dihydro-1H-isoindole-5-carboxylate | Partially saturated isoindole | Methyl ester (5-position), HCl salt | Not reported | Enhanced solubility (salt form) |

| Indole-5-carboxylic acid | Aromatic indole | COOH (5-position) | 208–210 | High crystallinity |

| Indole-6-carboxylic acid | Aromatic indole | COOH (6-position) | 256–259 | Thermal stability |

Halogenated Indole-Imidazole Hybrids

Compounds such as 6-chloro-3-(1-(4-iodobenzyl)-1H-imidazol-5-yl)-1H-indole (mp >200°C, ) and 5-bromo-3-(1-(4-iodobenzyl)-1H-imidazol-5-yl)-1H-indole (mp >200°C, ) feature halogen substituents and imidazole moieties. Comparisons include:

- Synthetic routes : Similar use of K₂CO₃ and DMF in nucleophilic substitution reactions, but the target compound lacks imidazole functionalization.

- Biological implications : Halogens (Cl, Br, I) in indole derivatives enhance binding to hydrophobic pockets in proteins, whereas the isoindole core may favor different target interactions due to reduced aromaticity .

Oxygenated Indole Derivatives

describes 5-hydroxy-1H-indole-2-carboxylic acid and 5-benzyloxy-1H-indole-2-carboxylic acid , which emphasize the role of oxygen substituents:

Saturated Isoindole Analogs

5-Oxo-octahydro-1H-isoindole-1-carboxylic acid () is a fully saturated isoindole with a ketone group. Key distinctions:

- Degree of saturation : The fully saturated octahydro structure in increases conformational flexibility compared to the 2,3-dihydro core of the target compound.

- Functional groups : The ketone in may participate in hydrogen bonding, whereas the methyl ester in the target compound is more hydrolytically stable .

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling Ihydro-1H-isoindole-5-carboxylate in laboratory settings?

- Category : Basic (Safety and Handling)

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use respiratory protection if ventilation is insufficient .

- Containment : Conduct reactions in fume hoods or gloveboxes to minimize inhalation risks, especially during volatile intermediate formation .

- Waste Management : Segregate chemical waste by type (e.g., organic solvents, acidic/basic residues) and dispose via certified hazardous waste services to prevent environmental contamination .

- Storage : Store in airtight, light-protected containers under inert atmosphere (e.g., argon) at room temperature to prevent degradation .

Q. How can researchers synthesize this compound derivatives?

- Category : Basic (Synthesis)

- Methodological Answer :

- Core Reaction : Use a condensation reaction between 3-formyl-1H-indole-2-carboxylate and aminothiazole derivatives under reflux with acetic acid as a catalyst. Monitor progress via TLC .

- Key Variables :

- Reagent Ratios : Maintain a 1.1:1 molar ratio of aldehyde to amine for optimal yield.

- Reaction Time : 3–5 hours under reflux ensures completion .

- Purification : Isolate products via column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm purity by HPLC (>98%) .

Q. What spectroscopic techniques are essential for characterizing this compound?

- Category : Basic (Characterization)

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to confirm substituent positions and ester functionality. DMSO-d6 is a suitable solvent due to compound solubility .

- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight and fragmentation patterns.

- Infrared (IR) Spectroscopy : Identify carbonyl stretches (C=O at ~1700 cm) and indole N-H bonds (~3400 cm) .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in spectroscopic interpretations of this compound derivatives?

- Category : Advanced (Structural Analysis)

- Methodological Answer :

- X-ray Diffraction (XRD) : Use SHELX software (e.g., SHELXL for refinement) to determine bond lengths, angles, and torsional conformations. Compare experimental data with DFT-optimized geometries to validate tautomeric forms .

- Case Example : If NMR suggests multiple conformers, XRD can identify the dominant crystal structure. Apply twin refinement in SHELXL for overlapping diffraction patterns .

Q. What strategies optimize reaction conditions for high-yield synthesis of this compound analogs?

- Category : Advanced (Synthetic Optimization)

- Methodological Answer :

- Design of Experiments (DoE) : Use factorial designs to test variables (temperature, catalyst loading, solvent polarity). For example:

| Variable | Range Tested | Optimal Condition |

|---|---|---|

| Temperature | 80–120°C | 110°C |

| Catalyst (AcOH) | 5–15 mol% | 10 mol% |

| Solvent | Toluene vs. DMF | Toluene |

- Analytical Feedback : Monitor by in-situ FTIR or HPLC to identify side products (e.g., hydrolyzed esters) and adjust conditions dynamically .

Q. How should researchers address discrepancies between computational and experimental data for this compound reactivity?

- Category : Advanced (Data Analysis)

- Methodological Answer :

- Multi-Method Validation :

- Computational : Perform DFT calculations (e.g., B3LYP/6-31G*) to predict reaction pathways.

- Experimental : Compare with kinetic studies (e.g., Arrhenius plots) and isotopic labeling (e.g., O tracing for ester hydrolysis) .

- Contingency Planning : If computational models underestimate steric hindrance, revise force-field parameters or use molecular dynamics simulations .

Methodological Guidelines

- Literature Review : Prioritize peer-reviewed journals (e.g., Biopolymers and Cell) over vendor catalogs for synthesis protocols .

- Data Reproducibility : Document all experimental parameters (e.g., solvent batch, humidity) to enable replication .

- Ethical Compliance : Adhere to FINER criteria (Feasible, Novel, Ethical, Relevant) when designing studies involving hazardous intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.